4-Fluoro-alpha-hydroxy-3-phenoxybenzenesulphonic acid
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Overview
Description
4-Fluoro-alpha-hydroxy-3-phenoxybenzenesulfonic acid is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a phenoxy group attached to a benzenesulfonic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-alpha-hydroxy-3-phenoxybenzenesulfonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of 4-fluorophenol followed by the introduction of the phenoxy group and subsequent hydroxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 4-Fluoro-alpha-hydroxy-3-phenoxybenzenesulfonic acid may involve large-scale sulfonation reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-alpha-hydroxy-3-phenoxybenzenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-fluoro-3-phenoxybenzenesulfonic acid ketone, while reduction could produce 4-fluoro-3-phenoxybenzenesulfonate.
Scientific Research Applications
4-Fluoro-alpha-hydroxy-3-phenoxybenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Fluoro-alpha-hydroxy-3-phenoxybenzenesulfonic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The phenoxy group may enhance the compound’s stability and bioavailability, making it more effective in its applications.
Comparison with Similar Compounds
- 4-Fluoro-3-phenoxybenzoic acid
- 4-Fluoro-3-hydroxybenzoic acid
- 4-Fluoro-3-nitrobenzoic acid
Comparison: Compared to these similar compounds, 4-Fluoro-alpha-hydroxy-3-phenoxybenzenesulfonic acid is unique due to the presence of both a sulfonic acid group and a phenoxy group. This combination imparts distinct chemical properties, such as increased solubility and reactivity, making it suitable for specific applications that other compounds may not fulfill.
Properties
CAS No. |
80965-31-7 |
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Molecular Formula |
C12H9FO5S |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
4-fluoro-2-hydroxy-3-phenoxybenzenesulfonic acid |
InChI |
InChI=1S/C12H9FO5S/c13-9-6-7-10(19(15,16)17)11(14)12(9)18-8-4-2-1-3-5-8/h1-7,14H,(H,15,16,17) |
InChI Key |
BEHLSSDFDNICMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2O)S(=O)(=O)O)F |
Origin of Product |
United States |
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